

Aklomide in Anticoccidial Shuttle and Rotation Programs: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aklomide**
Cat. No.: **B1666742**

[Get Quote](#)

An Objective Analysis of Aklomide's Performance and Strategic Use in Poultry Coccidiosis Control

For Researchers, Scientists, and Drug Development Professionals

The effective management of coccidiosis, a parasitic disease of the intestinal tract caused by *Eimeria* species, remains a cornerstone of profitable poultry production. The development of resistance to anticoccidial drugs has necessitated strategic administration protocols, primarily shuttle and rotation programs, to maintain drug efficacy and animal welfare. This guide provides a detailed comparison of **aklomide**, a chemical anticoccidial, and its performance within these programs, supported by available experimental data and methodologies.

Coccidiosis control programs are designed to prevent the development of resistance to anticoccidials, leading to better gut health and feed utilization by birds.^[1] Two primary strategies are employed:

- Rotation Programs: In a rotation program, a single anticoccidial product is used for several consecutive flocks, typically for 4-6 months, before being replaced by a product from a different class of compounds.^[2] This "rest" period for each class of drug can help restore the sensitivity of the *Eimeria* population to that class.
- Shuttle Programs: A shuttle program involves the use of two or more different anticoccidial products within the lifespan of a single flock.^[2] Commonly, a chemical anticoccidial is used

in the starter feed, followed by an ionophore in the grower and finisher feeds.[\[2\]](#) This strategy aims to reduce the selection pressure for resistance by exposing the parasites to different mechanisms of action during their life cycle.

Aklomide: A Chemical Coccidiostat

Aklomide is a synthetic compound classified as a chemical coccidiostat. These "chemical" anticoccidials act by interfering with the parasite's metabolism during its intracellular life cycle stages. In contrast, ionophores, another major class of anticoccidials, disrupt the transport of ions across the parasite's cell membrane during its extracellular stages.

Aklomide has often been used in combination with other compounds, most notably sulfanitran. One such commercial product is Novastat.

Performance Data and Experimental Insights

Direct, publicly available, head-to-head comparative studies of **aklomide**'s performance within modern shuttle and rotation programs against other specific anticoccidials are limited. Much of the research on **aklomide** was conducted several decades ago. However, existing data provides some insight into its efficacy.

In one study, the performance of Novastat (0.025% **Aklomide** and 0.02% Sulfanitran) was evaluated against *Eimeria tenella* infection in chicks. The product demonstrated significant efficacy, achieving a performance index of 287, compared to 99 for the non-medicated, infected controls.[\[3\]](#) The addition of 0.005% roxarsone to this combination (Novastat-3) further increased the performance index to 291.[\[3\]](#)

It is important to note that resistance can develop to chemical coccidiostats. Research has shown that a decrease in sensitivity of *E. tenella* to Novastat could be induced after five serial passages in the presence of sub-optimal levels of the drug.[\[4\]](#) Furthermore, some studies have indicated that Novastat may not be effective against field strains of *E. tenella* that are already resistant to other chemical anticoccidials like nicarbazin.[\[4\]](#)

The following table summarizes the performance of various anticoccidial programs from a study comparing shuttle and continuous programs. While this study does not include **aklomide**, it provides a framework for how such comparisons are made and the performance parameters that are evaluated.

Anticoccidial Program	Body Weight (g)	Feed Conversion Ratio (FCR)
Shuttle Program 1: Narasin + Nicarbazin (Starter) -> Monensin (Grower)	2,050	1.85
Shuttle Program 2: Narasin + Nicarbazin (Starter) -> Narasin (Grower)	2,065	1.84
Shuttle Program 3: Nicarbazin (Starter) -> Salinomycin (Grower)	2,030	1.87
Continuous Program: Monensin	2,015	1.88
Continuous Program: Narasin	2,025	1.86
Continuous Program: Salinomycin	2,020	1.87
Data is illustrative and based on findings from a study by Watkins and Bafundo (1993) on broiler performance during a mild coccidial challenge. This table does not contain data on aklomide but serves as an example of comparative performance metrics.		

Experimental Protocols

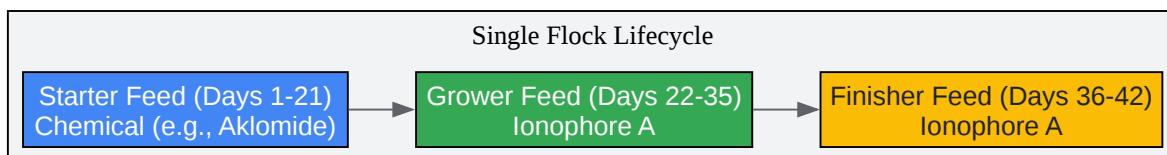
To evaluate the efficacy of anticoccidial drugs in shuttle and rotation programs, standardized experimental protocols are crucial. The following outlines a general methodology for a floor pen trial, a common approach in poultry research.

Objective:

To compare the performance of different anticoccidial shuttle programs in broiler chickens under simulated commercial conditions with a mild coccidial challenge.

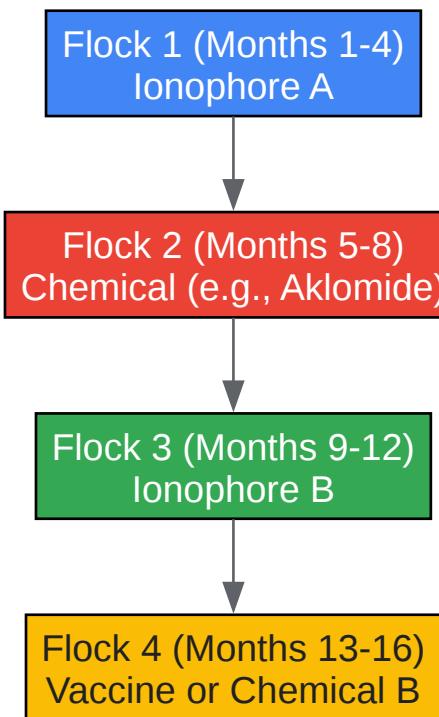
Experimental Design:

- Animals: Day-old broiler chicks of a commercial strain are randomly allocated to pens.
- Housing: Birds are housed in floor pens with fresh litter. Environmental conditions (temperature, lighting) are maintained according to industry standards.
- Diets: A basal diet is formulated to meet the nutritional requirements of the birds. The diet is divided into batches, and the respective anticoccidial drugs for each treatment group are added.
- Treatment Groups:
 - Group 1: Negative Control (no anticoccidial, no challenge)
 - Group 2: Positive Control (no anticoccidial, with challenge)
 - Group 3: Shuttle Program A (e.g., **Akloamide**-based product in starter feed, ionophore in grower feed)
 - Group 4: Shuttle Program B (e.g., another chemical in starter feed, different ionophore in grower feed)
 - Group 5: Continuous Program C (e.g., an ionophore throughout)
- Coccidial Challenge: On a specified day (e.g., day 14), birds in the challenged groups are orally inoculated with a mixed culture of sporulated *Eimeria* oocysts relevant to chickens.
- Data Collection:
 - Performance Parameters: Body weight and feed consumption are measured at regular intervals to calculate body weight gain, feed intake, and feed conversion ratio (FCR).


- **Lesion Scoring:** At a specific time point post-infection, a subset of birds from each pen is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 to 4, with higher scores indicating more severe damage.
- **Oocyst Counts:** Fecal samples are collected to determine the number of oocysts shed per gram of feces.
- **Mortality:** Daily mortality is recorded.

Statistical Analysis:

Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.


Visualizing Anticoccidial Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts of shuttle and rotation programs.

[Click to download full resolution via product page](#)

Caption: Example of a shuttle program workflow.

[Click to download full resolution via product page](#)

Caption: Example of a yearly rotation program.

Conclusion

Akloamide, as a chemical anticoccidial, has a historical place in the management of coccidiosis. While direct comparative data in modern shuttle and rotation programs is not abundant in recent literature, its mechanism of action defines its role, particularly in the starter phase of a shuttle program. The principles of anticoccidial rotation and shuttling are well-established to combat resistance and improve poultry performance. The decision to include **akloamide** or any other anticoccidial in a control program should be based on a thorough understanding of the farm's specific *Eimeria* challenge, resistance patterns, and in consultation with veterinary professionals. Continuous monitoring of flock performance and periodic sensitivity testing are crucial for the long-term success of any coccidiosis control strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. huvepharma.com [huvepharma.com]
- 2. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aklomide in Anticoccidial Shuttle and Rotation Programs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666742#aklomide-performance-in-shuttle-and-rotation-programs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com